molecular formula C18H22ClNO2 B5161789 (3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine

(3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine

Cat. No. B5161789
M. Wt: 319.8 g/mol
InChI Key: MJVYEBUWRNKZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of phenethylamines and is also known as 3C-BZ or 3C-BZM.

Mechanism of Action

The mechanism of action of (3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine involves its interaction with various receptors in the brain. It has been found to bind to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. It also binds to the D2 receptor, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine are still being studied. However, it has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using (3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine in lab experiments is its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. However, one limitation is the lack of research on its safety and toxicity.

Future Directions

There are several future directions for the research on (3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine. One potential direction is the development of more selective and potent compounds that target specific receptors in the brain. Another direction is the investigation of its potential therapeutic applications in the treatment of various neurological disorders. Additionally, more research is needed to determine its safety and toxicity in humans.

Synthesis Methods

The synthesis of (3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine involves the reaction of 3-chlorobenzyl chloride with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography.

Scientific Research Applications

(3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit activity as a serotonin receptor agonist and a dopamine receptor antagonist. This makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2/c1-20(13-15-5-4-6-16(19)11-15)10-9-14-7-8-17(21-2)18(12-14)22-3/h4-8,11-12H,9-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVYEBUWRNKZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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